Cas no 21586-25-4 (7-Bromothieno[3,2-d]pyrimidine)

7-Bromothieno[3,2-d]pyrimidine is a heterocyclic compound featuring a thienopyrimidine core with a bromine substituent at the 7-position. This structure serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The bromine atom enhances reactivity, enabling efficient cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, which are valuable for constructing complex molecular architectures. Its rigid fused-ring system contributes to stability while maintaining compatibility with diverse reaction conditions. The compound is commonly employed in the development of bioactive molecules, including kinase inhibitors and other therapeutic agents. High purity grades are available to ensure reproducibility in research applications. Proper handling under inert conditions is recommended due to its sensitivity to moisture and air.
7-Bromothieno[3,2-d]pyrimidine structure
21586-25-4 structure
Product Name:7-Bromothieno[3,2-d]pyrimidine
CAS No:21586-25-4
MF:C6H3BrN2S
MW:215.070418596268
MDL:MFCD11520387
CID:249922
PubChem ID:21960257
Update Time:2025-11-02

7-Bromothieno[3,2-d]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 7-Bromothieno[3,2-d]pyrimidine
    • Thieno[3,2-d]pyrimidine,7-bromo-
    • PubChem14703
    • PDQOYFDDMSKPQP-UHFFFAOYSA-N
    • 7-bromo-thieno[3,2-d]pyrimidine
    • 7-bromanylthieno[3,2-d]pyrimidine
    • 0976AB
    • RP08667
    • FCH1404375
    • BC003913
    • ST2412531
    • AX8159724
    • AB0078678
    • 586B254
    • A815503
    • W-206654
    • FT-0648485
    • DTXSID40620827
    • SCHEMBL657295
    • DS-10859
    • CS-W006614
    • AKOS015835734
    • 7-Bromothieno[3 pound not2-d]pyrimidine
    • 21586-25-4
    • MDL: MFCD11520387
    • Inchi: 1S/C6H3BrN2S/c7-4-2-10-5-1-8-3-9-6(4)5/h1-3H
    • InChI Key: PDQOYFDDMSKPQP-UHFFFAOYSA-N
    • SMILES: BrC1=CSC2C=NC=NC=21

Computed Properties

  • Exact Mass: 213.92000
  • Monoisotopic Mass: 213.92
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54
  • XLogP3: 2

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.9±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 309.8℃/760mmHg
  • Flash Point: 141.2±22.3 °C
  • Refractive Index: 1.733
  • PSA: 54.02000
  • LogP: 2.45380
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

7-Bromothieno[3,2-d]pyrimidine Security Information

7-Bromothieno[3,2-d]pyrimidine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

7-Bromothieno[3,2-d]pyrimidine Pricemore >>

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7-Bromothieno[3,2-d]pyrimidine Production Method

7-Bromothieno[3,2-d]pyrimidine Suppliers

Amadis Chemical Company Limited
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(CAS:21586-25-4)7-Bromothieno[3,2-d]pyrimidine
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Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:08
Price ($):1724.0
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:21586-25-4)7-bromothieno[3,2-d]pyrimidine
Order Number:sfd9195
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:35
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7-Bromothieno[3,2-d]pyrimidine Related Literature

Additional information on 7-Bromothieno[3,2-d]pyrimidine

7-Bromothieno[3,2-d]pyrimidine (CAS No. 21586-25-4): A Versatile Building Block in Modern Medicinal Chemistry

7-Bromothieno[3,2-d]pyrimidine (CAS No. 21586-25-4) is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and broad range of biological activities. This compound belongs to the class of thienopyrimidines, a family of molecules characterized by the fusion of a thiophene ring with a pyrimidine ring. The presence of a bromine substituent at the 7-position of the pyrimidine ring not only enhances the electrophilicity of the molecule but also provides a versatile handle for further chemical modifications, making 7-Bromothieno[3,2-d]pyrimidine a valuable scaffold in drug discovery programs.

Recent advances in medicinal chemistry have highlighted the importance of 7-Bromothieno[3,2-d]pyrimidine as a key intermediate in the synthesis of bioactive compounds. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound serves as a critical precursor in the development of novel kinase inhibitors. Researchers at the University of Cambridge utilized 7-Bromothieno[3,2-d]pyrimidine as a core structure to design a series of ATP-competitive inhibitors targeting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers. The bromine substituent was strategically positioned to facilitate C–H activation reactions, enabling the efficient introduction of diverse functional groups to the pyrimidine ring.

The structural versatility of 7-Bromothieno[3,2-d]pyrimidine (CAS No. 21586-25-4) has also been exploited in the development of antiviral agents. A 2024 investigation by a collaborative team from the National Institutes of Health (NIH) and the University of Tokyo revealed that derivatives of this compound exhibited potent inhibitory activity against the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. The thiophene moiety was found to interact with the hydrophobic pocket of RdRp, while the brominated pyrimidine ring formed hydrogen bonds with key residues in the active site. These findings underscore the potential of 7-Bromothieno[3,2-d]pyrimidine as a lead compound for the next generation of antiviral therapeutics.

Furthermore, 7-Bromothieno[3,2-d]pyrimidine has shown promise in the field of anti-inflammatory drug development. A 2023 study published in ACS Medicinal Chemistry Letters reported that this compound demonstrated significant inhibitory effects on the activity of phosphodiesterase 4 (PDE4), an enzyme implicated in the pathogenesis of chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis. The bromine substituent was found to enhance the lipophilicity of the molecule, facilitating its penetration into the inflamed tissues. This research highlights the potential of 7-Bromothieno[3,2-d]pyrimidine as a scaffold for the development of novel PDE4 inhibitors with improved pharmacokinetic profiles.

In addition to its applications in drug discovery, 7-Bromothieno[3,2-d]pyrimidine (CAS No. 21586-25-4) has been explored as a building block in the synthesis of fluorescent probes for biomedical imaging. A 2024 paper in Chemical Communications described the use of this compound as a core structure for the development of near-infrared (NIR) fluorescent dyes. The thiophene ring was functionalized with a coumarin moiety, while the brominated pyrimidine ring was conjugated to a targeting ligand specific for tumor-associated antigens. The resulting probe exhibited excellent photostability and high specificity for tumor cells, enabling non-invasive visualization of cancerous tissues in preclinical models.

The synthetic utility of 7-Bromothieno[3,2-d]pyrimidine has also been highlighted in recent studies on the development of new catalytic systems. A 2023 report in Organic Letters demonstrated that this compound could serve as a ligand in transition-metal-catalyzed cross-coupling reactions. The bromine substituent was found to act as a directing group, facilitating the selective C–H activation of the pyrimidine ring. This approach enabled the efficient synthesis of a variety of substituted pyrimidines, which have potential applications in the development of new materials and pharmaceuticals.

Moreover, the environmental sustainability of 7-Bromothieno[3,2-d]pyrimidine (CAS No. 21586-25-4) has been a focus of recent research. A 2024 study published in Green Chemistry evaluated the biodegradability of this compound and its derivatives. The results indicated that 7-Bromothieno[3,2-d]pyrimidine is readily metabolized by microbial consortia, with no persistent toxic metabolites detected. This finding is particularly important for the development of eco-friendly pharmaceuticals and agrochemicals, as it addresses the growing concern about the environmental impact of synthetic compounds.

In conclusion, 7-Bromothieno[3,2-d]pyrimidine (CAS No. 21586-25-4) has emerged as a multifunctional compound with wide-ranging applications in medicinal chemistry, materials science, and environmental research. Its structural versatility, coupled with its favorable synthetic properties, positions this molecule as a key player in the development of next-generation therapeutics and functional materials. As ongoing research continues to uncover new applications for 7-Bromothieno[3,2-d]pyrimidine, it is likely to remain a central focus in the field of organic chemistry for years to come.

7-Bromothieno[3,2-d]pyrimidine (CAS No. 21586-25-4) is a structurally versatile compound that has gained considerable attention in the fields of medicinal chemistry, materials science, and environmental research. This molecule, which consists of a thiophene ring fused to a pyrimidine ring with a bromine substituent at the 7-position, has demonstrated a wide range of biological activities and synthetic utility. ### Key Features and Applications 1. Drug Discovery and Development: - Kinase Inhibitors: Used as a core scaffold in the design of ATP-competitive inhibitors targeting the PI3K/AKT/mTOR signaling pathway, which is crucial in cancer progression. - Antiviral Agents: Derivatives of this compound have shown potent inhibitory activity against SARS-CoV-2's RNA-dependent RNA polymerase (RdRp). - Anti-inflammatory Drugs: Demonstrated significant inhibitory effects on phosphodiesterase 4 (PDE4), with potential applications in treating COPD and rheumatoid arthritis. 2. Biomedical Imaging: - Utilized as a building block for the synthesis of near-infrared (NIR) fluorescent dyes, enabling non-invasive visualization of cancerous tissues in preclinical models. 3. Catalytic Systems: - Served as a ligand in transition-metal-catalyzed cross-coupling reactions, facilitating the selective C–H activation of the pyrimidine ring for the synthesis of substituted pyrimidines. 4. Environmental Sustainability: - Found to be readily biodegradable with no persistent toxic metabolites, making it a promising candidate for eco-friendly pharmaceuticals and agrochemicals. ### Conclusion 7-Bromothieno[3,2-d]pyrimidine (CAS No. 21586-25-4) is a multifunctional compound with a broad spectrum of applications. Its structural versatility, synthetic accessibility, and favorable environmental profile position it as a valuable tool in the development of next-generation therapeutics, functional materials, and sustainable chemical processes. Ongoing research is expected to further expand the scope of its applications, solidifying its significance in organic and medicinal chemistry.
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Amadis Chemical Company Limited
(CAS:21586-25-4)7-Bromothieno[3,2-d]pyrimidine
A815503
Purity:99%
Quantity:5g
Price ($):1724.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:21586-25-4)7-bromothieno[3,2-d]pyrimidine
sfd9195
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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